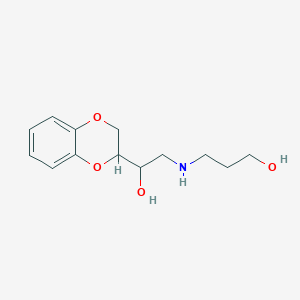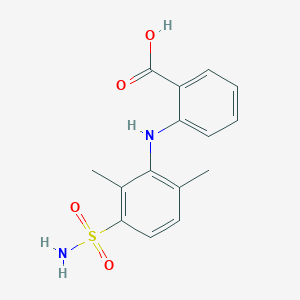
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid, commonly known as DMSA, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DMSA has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory treatment, and imaging techniques.
作用机制
DMSA exerts its pharmacological effects by inhibiting carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and its inhibition can lead to a decrease in pH and an increase in bicarbonate concentration. DMSA has been shown to selectively inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors, leading to a decrease in tumor growth and angiogenesis.
生化和生理效应
DMSA has been shown to have various biochemical and physiological effects. Its inhibition of carbonic anhydrase leads to a decrease in pH and an increase in bicarbonate concentration, which can have significant effects on the body's acid-base balance. DMSA has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Furthermore, DMSA has been shown to have anti-angiogenic effects, leading to a decrease in tumor growth.
实验室实验的优点和局限性
DMSA has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of carbonic anhydrase in various physiological processes. Furthermore, DMSA has been extensively studied in various scientific research applications, making it a well-established compound for use in experiments. However, DMSA also has some limitations. Its solubility in water and ethanol is limited, which can make it difficult to work with in certain experiments. Additionally, DMSA has been shown to have some toxicity in vitro, which should be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of DMSA. One promising area of research is the development of DMSA-based anticancer therapies. DMSA has shown significant potential as an inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors. Furthermore, DMSA has been shown to have anti-angiogenic effects, which can lead to a decrease in tumor growth. Another area of research is the development of DMSA-based imaging techniques. DMSA has been shown to bind to carbonic anhydrase, making it a potentially useful imaging agent for the detection of carbonic anhydrase expression in tumors. Finally, further research is needed to fully understand the biochemical and physiological effects of DMSA, as well as its potential toxicity in vivo.
Conclusion
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid, or DMSA, is a sulfonamide derivative that has shown significant potential in various scientific research applications. Its ability to inhibit carbonic anhydrase has led to its investigation as a potential anticancer and anti-inflammatory agent, as well as an imaging agent for the detection of carbonic anhydrase expression in tumors. While DMSA has several advantages for lab experiments, its solubility and potential toxicity should be taken into consideration. Future research directions include the development of DMSA-based anticancer therapies, imaging techniques, and further investigation of its biochemical and physiological effects.
合成方法
The synthesis of DMSA involves the reaction of 2,6-dimethyl-3-nitroaniline with benzenesulfonyl chloride in the presence of a base, followed by reduction with iron and hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
DMSA has shown promising results in various scientific research applications. It has been extensively studied as a potential anticancer agent due to its ability to inhibit carbonic anhydrase IX, a protein that is overexpressed in many solid tumors. DMSA has also been investigated as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, DMSA has been used in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) due to its ability to bind to carbonic anhydrase.
属性
CAS 编号 |
10311-45-2 |
|---|---|
产品名称 |
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid |
分子式 |
C15H16N2O4S |
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-(2,6-dimethyl-3-sulfamoylanilino)benzoic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-9-7-8-13(22(16,20)21)10(2)14(9)17-12-6-4-3-5-11(12)15(18)19/h3-8,17H,1-2H3,(H,18,19)(H2,16,20,21) |
InChI 键 |
GCYVPIQWKMVIFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)NC2=CC=CC=C2C(=O)O |
规范 SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)NC2=CC=CC=C2C(=O)O |
同义词 |
2-(3-Sulfamoyl-2,6-xylylamino)benzoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



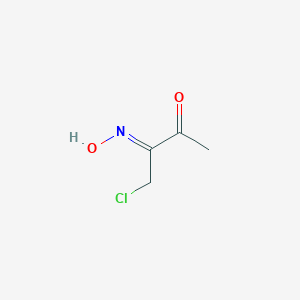

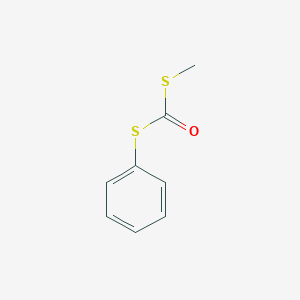
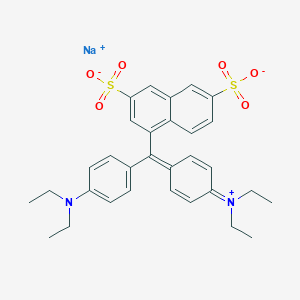
![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)
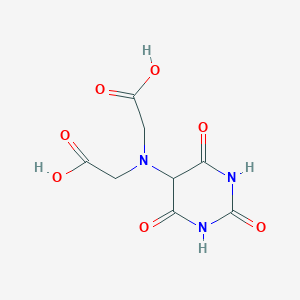

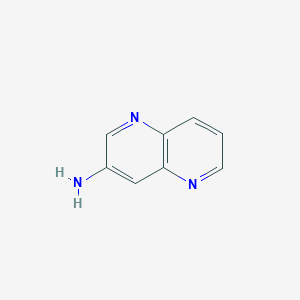
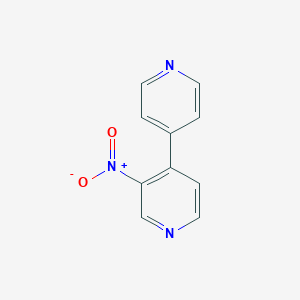
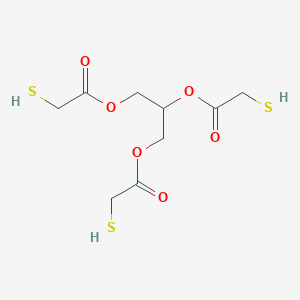
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)

